molecular formula C5H6Cl2N2 B6151622 4-(chloromethyl)pyridazine hydrochloride CAS No. 50901-48-9

4-(chloromethyl)pyridazine hydrochloride

Cat. No.: B6151622
CAS No.: 50901-48-9
M. Wt: 165.02 g/mol
InChI Key: NTGKKBLARMGVPR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyridazine hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)pyridazine hydrochloride typically involves the chloromethylation of pyridazine. One common method includes the reaction of pyridazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{Pyridazine} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)pyridazine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Products include substituted pyridazines with various functional groups.

    Oxidation: Products include pyridazine carboxylic acids or aldehydes.

    Reduction: Products include methyl-substituted pyridazines.

Scientific Research Applications

4-(Chloromethyl)pyridazine hydrochloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting various diseases.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)pyridazine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

    4-(Chloromethyl)pyridine hydrochloride: Similar in structure but contains a pyridine ring instead of a pyridazine ring.

    4-(Bromomethyl)pyridazine hydrochloride: Contains a bromomethyl group instead of a chloromethyl group.

    4-(Hydroxymethyl)pyridazine hydrochloride: Contains a hydroxymethyl group instead of a chloromethyl group.

Uniqueness: 4-(Chloromethyl)pyridazine hydrochloride is unique due to its specific reactivity and the presence of the pyridazine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.

Properties

CAS No.

50901-48-9

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

4-(chloromethyl)pyridazine;hydrochloride

InChI

InChI=1S/C5H5ClN2.ClH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3H2;1H

InChI Key

NTGKKBLARMGVPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1CCl.Cl

Purity

95

Origin of Product

United States

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